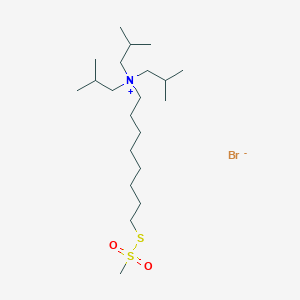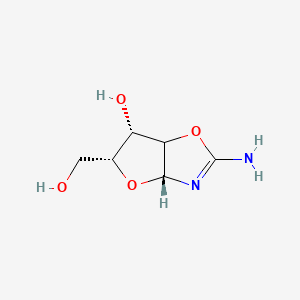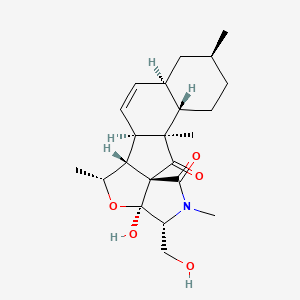
fusarisetin A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fusarisetin A is a recently isolated natural product that has garnered significant attention due to its unique chemical structure and potent biological activities. It is a tetramic acid derivative characterized by a complex fused pentacyclic structure, which includes a 6-6-5-5-5 ring system and ten stereocenters. This compound was first isolated by scientists from Korea and Japan and has shown remarkable bioactivities, particularly as a potent inhibitor of cancer cell migration and metastasis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The total synthesis of fusarisetin A has been achieved through various synthetic routes. One notable method involves the use of an oxidative radical cyclization (ORC) reaction. This process starts with equisetin, which undergoes a TEMPO-induced and metal/O2-promoted ORC reaction to form this compound. The key steps in this synthesis include the formation of a trans-decalin moiety and the application of a bio-inspired oxidative radical cyclization .
Another synthetic route involves a 13-step transformation starting from ®-(+)-citronellal. This method includes critical steps such as a Lewis acid-promoted intramolecular Diels-Alder reaction, palladium-catalyzed allylic oxidation, regioselective Wacker oxidation, and a Dieckmann condensation/hemiketalization sequence .
Industrial Production Methods
While the industrial production of this compound is not yet fully established, the scalable total synthesis methods developed in research laboratories provide a solid foundation for future industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
Fusarisetin A undergoes various chemical reactions, including:
Oxidation: The oxidative radical cyclization (ORC) reaction is a key step in its synthesis.
Substitution: Substitution reactions involving this compound have not been extensively studied, but its complex structure suggests potential for various substitution reactions under appropriate conditions.
Common Reagents and Conditions
Reduction: Standard reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) could be used for reduction reactions.
Substitution: Common reagents for substitution reactions could include halogenating agents, nucleophiles, and electrophiles, depending on the desired modification.
Major Products Formed
The major product formed from the oxidative radical cyclization of equisetin is this compound. Other potential products from various reactions would depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Fusarisetin A has shown significant potential in various scientific research applications:
Chemistry: Its unique structure and complex synthesis routes make it an interesting subject for synthetic organic chemists.
Medicine: The compound is a potent inhibitor of cancer cell migration and metastasis, making it a promising candidate for the development of anti-cancer therapies
Mecanismo De Acción
Fusarisetin A exerts its effects primarily by inhibiting cell migration and metastasis. It affects cell morphology by influencing actin and microtubule dynamics, which are crucial for cell movement. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to inhibit cancer cell migration without significant cytotoxicity makes it a promising candidate for anti-metastatic therapies .
Comparación Con Compuestos Similares
Fusarisetin A is unique due to its complex fused pentacyclic structure and potent anti-migration activity. Similar compounds include other tetramic acid derivatives and natural products with anti-migration properties. Some of these compounds are:
Propiedades
Fórmula molecular |
C22H31NO5 |
|---|---|
Peso molecular |
389.5 g/mol |
Nombre IUPAC |
(1R,2R,3R,5S,6R,9S,11R,12S,15S,17R)-5-hydroxy-6-(hydroxymethyl)-3,7,11,15-tetramethyl-4-oxa-7-azapentacyclo[9.8.0.02,9.05,9.012,17]nonadec-18-ene-8,10-dione |
InChI |
InChI=1S/C22H31NO5/c1-11-5-7-14-13(9-11)6-8-15-17-12(2)28-22(27)16(10-24)23(4)19(26)21(17,22)18(25)20(14,15)3/h6,8,11-17,24,27H,5,7,9-10H2,1-4H3/t11-,12+,13-,14-,15+,16+,17+,20+,21+,22+/m0/s1 |
Clave InChI |
IIZSEOKGOHTBLK-BYAYHNKYSA-N |
SMILES isomérico |
C[C@H]1CC[C@H]2[C@H](C1)C=C[C@H]3[C@@]2(C(=O)[C@@]45[C@@H]3[C@H](O[C@@]4([C@H](N(C5=O)C)CO)O)C)C |
SMILES canónico |
CC1CCC2C(C1)C=CC3C2(C(=O)C45C3C(OC4(C(N(C5=O)C)CO)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



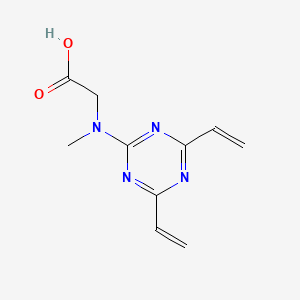
![Methyl (S)-2-[(R)-4-[[(Benzyloxy)carbonyl]amino]-3-oxoisothiazolidin-2-yl]-3-methylbutanoate](/img/no-structure.png)
![Tert-butyl 4-[3-[2-(1-tritylimidazol-4-yl)phenyl]prop-2-enoyl]piperidine-1-carboxylate](/img/structure/B13715362.png)

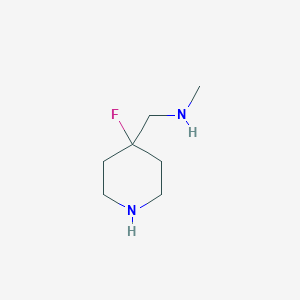
![2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]-N-[(3-methylphenyl)methylideneamino]propanamide](/img/structure/B13715383.png)
![(4'-Ethynyl-[1,1'-biphenyl]-4-yl)methanamine hydrochloride](/img/structure/B13715386.png)
![N-Methyl-N-[(1S)-1-phenyl-2-(1-pyrrolidinyl)ethyl]phenylacetamide hydrochloride](/img/structure/B13715402.png)
![4-Boc-8-(1-phenylethyl)-4,8-diazabicyclo[5.2.0]nonane](/img/structure/B13715404.png)
![3-[3-ethoxy-4-(2-phenoxyethoxy)phenyl]prop-2-enoic Acid](/img/structure/B13715410.png)
